molecular formula C18H15FN2 B15006292 4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B15006292
M. Wt: 278.3 g/mol
InChI Key: XXUDAETZNPQVFA-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their central nervous system depressant effects, which include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties. This particular compound is structurally characterized by a pyrrolo[1,2-a][1,4]benzodiazepine core with a fluorophenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the condensation of a benzodiazepine precursor with a fluorophenyl derivative. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate as reagents under mild conditions to form the imidazobenzodiazepine intermediate . This intermediate is then further reacted to introduce the fluorophenyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve scalable methods similar to those used for other benzodiazepines. These methods often include the use of flow chemistry platforms, which allow for continuous synthesis and improved yields . The use of isocyanide reagents in a one-pot condensation reaction is also a common approach in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can modify the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include hydroxylated, dihydro, and halogenated derivatives of the original compound .

Scientific Research Applications

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

Comparison with Similar Compounds

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is similar to other benzodiazepines such as:

The uniqueness of this compound lies in its specific fluorophenyl substitution, which may confer distinct pharmacological properties compared to its analogues.

Properties

Molecular Formula

C18H15FN2

Molecular Weight

278.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H15FN2/c19-15-8-3-2-7-14(15)18-17-10-5-11-21(17)16-9-4-1-6-13(16)12-20-18/h1-11,18,20H,12H2

InChI Key

XXUDAETZNPQVFA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4F

Origin of Product

United States

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